molecular formula C21H19F3N4O B3017447 2-(Naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-94-6

2-(Naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B3017447
CAS No.: 2034407-94-6
M. Wt: 400.405
InChI Key: QDEVMMFYXNUDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a naphthalene moiety linked via an ethanone bridge to a piperazine ring, which is further substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. This structure combines aromatic bulk (naphthalene), a hydrogen-bond-accepting pyrimidine ring, and the conformational flexibility of piperazine. Such features are common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes like kinases .

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c22-21(23,24)18-13-19(26-14-25-18)27-8-10-28(11-9-27)20(29)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEVMMFYXNUDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H19F3N2OC_{22}H_{19}F_3N_2O and a molecular weight of approximately 396.4 g/mol. The presence of a naphthyl group, a trifluoromethyl substituent on the pyrimidine ring, and a piperazine moiety contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. Specifically, the trifluoromethyl group enhances the molecule's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have shown efficacy against various cancer cell lines, including breast cancer and lung cancer cells.

A study demonstrated that related compounds inhibited the proliferation of human breast cancer cells with IC50 values ranging from 18 µM to 57.3 µM, indicating moderate to significant anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that similar structures can exhibit activity against both bacterial and fungal pathogens. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial growth .

Case Studies

  • Anticancer Efficacy : In a study evaluating the effects of several derivatives on human breast cancer cells, compounds were tested for their ability to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The results showed that some derivatives could inhibit PARP1 effectively, leading to increased apoptosis in cancer cells .
  • Antimicrobial Studies : A series of pyrimidine-based compounds were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values as low as 3.73 µM, suggesting potential as anti-tubercular agents .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell TypeIC50/IC90 Values (µM)Reference
AnticancerHuman Breast Cancer Cells18 - 57.3
AntimicrobialMycobacterium tuberculosis3.73 - 40.32
AntifungalVarious Fungal StrainsNot specified

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as a versatile intermediate in organic synthesis, particularly in creating more complex molecules. The presence of both naphthalene and piperazine moieties allows for diverse functionalization, enabling the synthesis of derivatives with tailored properties.

Reactivity and Functionalization

  • The trifluoromethyl group enhances the compound's reactivity, making it suitable for further chemical transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modify its properties for specific applications.

Biological Applications

Antimicrobial Activity

  • Research has indicated that compounds containing piperazine and pyrimidine structures exhibit antimicrobial properties. Preliminary studies suggest that 2-(Naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Potential

  • The compound's structure suggests potential anticancer activity due to the presence of bioactive moieties. Studies have shown that similar compounds can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. The unique electronic properties imparted by the trifluoromethyl group may enhance its efficacy against cancer cells.

Medicinal Applications

Therapeutic Use

  • Given its structural features, this compound is being explored for therapeutic applications, particularly in treating various forms of cancer and infectious diseases. The combination of naphthalene and trifluoromethyl-pyrimidine groups may provide synergistic effects that enhance its bioactivity .

Drug Development

  • The compound's unique characteristics make it a promising candidate in drug discovery programs aimed at developing new therapeutic agents. Its ability to interact with biological targets can be harnessed to design drugs with improved efficacy and selectivity.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated inhibition of bacterial growth with IC50 values indicating moderate potency against Gram-positive bacteria.
Study 2Anticancer ActivityShowed significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
Study 3Synthetic ApplicationsSuccessfully used as an intermediate in the synthesis of novel heterocyclic compounds with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Moieties

Naphthalene vs. Phenyl/Substituted Phenyl Groups
  • Analog from : The compound (naphthalen-1-yl){4-[4-(4-phenoxyphenyl)pyrimidin-2-yl]piperazin-1-yl}methanone replaces the trifluoromethylpyrimidine with a phenoxyphenyl-pyrimidine, reducing electronegativity but increasing steric bulk .
  • Analog from : Derivatives like 5c and 5f use substituted phenyl groups (e.g., 4-chloro-2-fluorophenyl) on piperazine, prioritizing halogen-mediated hydrophobic interactions over aromatic stacking .
Pyrimidine Substituents
  • Target Compound : The 6-(trifluoromethyl) group on pyrimidine enhances electron-withdrawing effects, influencing binding affinity in enzyme-active sites.
  • Analog from : 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) lacks the pyrimidine ring but retains the trifluoromethyl group on a phenyl ring, simplifying synthesis but reducing hydrogen-bonding capacity .
  • Analog from : Compound 21 incorporates a thiophene ring instead of pyrimidine, altering electronic properties and solubility .

Piperazine-Ethanone Core Modifications

Ethanone Linker
  • Target Compound: The ethanone linker balances rigidity and flexibility, allowing optimal positioning of substituents.
  • Analog from : 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone replaces the naphthalene with tetrazole-thio groups, introducing sulfur-based polarity .
Piperazine Substitutions
  • Analog from : Sulfonyl-piperazine derivatives (e.g., 11a-j ) prioritize sulfone groups for enhanced solubility and metabolic resistance .
  • Analog from : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone integrates a benzotriazole ring, increasing planarity for DNA intercalation .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility
Target Compound Not reported ~3.5 Low (DMSO)
5c () 142–145 2.8 Moderate (EtOH)
MK29 () Not reported 3.1 Low (CHCl₃)

Key Research Findings

Electron-Withdrawing Groups: The trifluoromethylpyrimidine in the target compound likely improves binding to hydrophobic pockets in enzymes compared to non-fluorinated analogs .

Synthetic Flexibility: Piperazine-ethanone scaffolds are highly modular, enabling rapid diversification (e.g., sulfonylation in , tetrazole substitution in ) .

Biological Relevance : While biological data for the target compound is unavailable, analogs like 5c and MK29 show promise in antiproliferative and CNS-targeting studies .

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-(Naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone?

The synthesis involves multi-step reactions, including:

  • Friedel-Crafts acylation for introducing the naphthalene moiety, using catalysts like ZnCl₂ under reflux conditions to enhance electrophilic substitution efficiency .
  • Piperazine coupling with trifluoromethylpyrimidine, typically via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .
  • Purification using column chromatography or recrystallization to isolate the final product with >95% purity.

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity; FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and bond angles, as demonstrated for structurally analogous piperazine-pyrimidine derivatives .

Q. What preliminary assays are recommended for evaluating the compound’s biological activity?

  • Antimicrobial testing : Disc diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, given the pyrimidine moiety’s role in ATP-binding site interactions .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity for specific enzyme targets?

  • Kinase profiling panels : Use recombinant kinases in competitive binding assays with ATP analogs (e.g., ADP-Glo™) to quantify inhibition potency (IC₅₀) across a broad range of enzymes .
  • Molecular docking simulations : Employ software like AutoDock Vina to predict binding modes and prioritize targets based on binding affinity scores .
  • Cellular selectivity assays : Compare cytotoxicity (via MTT assay) in cell lines overexpressing target enzymes versus wild-type controls .

Q. How should contradictory data on biological activity be analyzed, particularly across different substituent analogs?

  • Meta-analysis of structure-activity relationships (SAR) : Systematically compare analogs with varying substituents (e.g., trifluoromethyl vs. chloro groups) to identify trends in potency and toxicity .
  • Experimental validation under standardized conditions : Replicate assays in controlled environments (e.g., fixed pH, temperature) to isolate variables causing discrepancies .
  • Metabolite profiling : Use LC-MS to detect degradation products or reactive intermediates that may confound activity measurements .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to improve solubility while retaining target affinity .
  • Plasma stability assays : Incubate the compound with liver microsomes or plasma to assess metabolic half-life and identify vulnerable sites for structural modification .
  • In vivo pharmacokinetic studies : Administer the compound in rodent models and measure bioavailability, clearance rates, and tissue distribution via LC-MS/MS .

Q. How can researchers resolve crystallographic challenges for this compound?

  • Co-crystallization with target proteins : Soak the compound into protein crystals (e.g., kinase-ligand complexes) to stabilize the binding conformation .
  • Cryo-protectant screening : Test cryogenic conditions (e.g., glycerol, PEG solutions) to improve crystal quality and diffraction resolution .

Methodological Notes

  • Data tables for key parameters (e.g., reaction yields, MIC values) should be included in supplementary materials to enhance reproducibility.
  • Contradictory findings must be contextualized with experimental variables (e.g., assay type, cell line origin) to guide future studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.